N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(methylthio)benzamide
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Overview
Description
2-(METHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-(METHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Molecular Targets: It targets specific receptors and proteins, leading to the disruption of cellular functions and inhibition of microbial growth.
Pathways Involved: The compound interferes with metabolic pathways, leading to the accumulation of toxic intermediates and cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern and specific pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Exhibits different reactivity and applications compared to the original compound.
Uniqueness
2-(METHYLSULFANYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological activities and reactivity. Its ability to inhibit a wide range of enzymes and its potential as an anticancer agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H12N4OS2 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C12H12N4OS2/c1-18-9-5-3-2-4-8(9)10(17)13-11-14-15-12-16(11)6-7-19-12/h2-5H,6-7H2,1H3,(H,13,14,17) |
InChI Key |
MECMLRYGHAOARI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C3N2CCS3 |
Origin of Product |
United States |
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